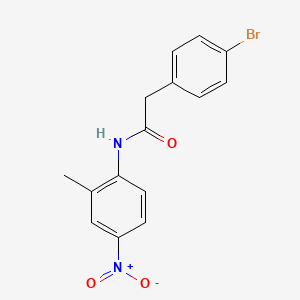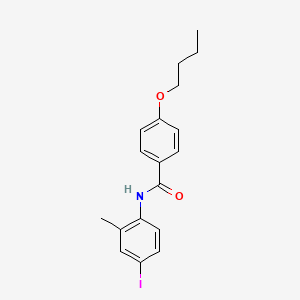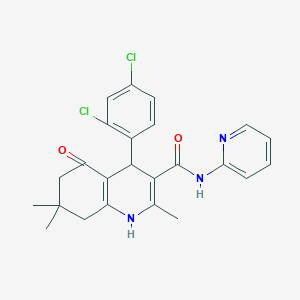
2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as Bromfenac, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions.
Mecanismo De Acción
Bromfenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting COX activity, Bromfenac reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Bromfenac has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are known to play a role in the development of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bromfenac in lab experiments is its potent anti-inflammatory and analgesic properties, which make it an effective tool for studying the mechanisms of inflammation and pain. However, one limitation of using Bromfenac in lab experiments is its potential to cause adverse effects, such as gastrointestinal bleeding and renal impairment, which can impact the validity of the results.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide. One area of research is the development of new formulations of the compound that can improve its efficacy and reduce its potential for adverse effects. Another area of research is the investigation of the compound's potential therapeutic applications in other medical conditions, such as cancer and Alzheimer's disease. Additionally, further research is needed to understand the mechanisms of action of Bromfenac and its potential for drug interactions with other medications.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with 2-methyl-4-nitroaniline in the presence of a base. The resulting intermediate is then treated with acetic anhydride and a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications in various medical conditions. Studies have shown that Bromfenac has potent anti-inflammatory and analgesic properties, making it an effective treatment option for conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-8-13(18(20)21)6-7-14(10)17-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZRGZPFYVCAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide](/img/structure/B5015550.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5015557.png)
![N-(2-cyanophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5015561.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5015572.png)
![1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5015593.png)
![(3aS*,6aR*)-3-(2-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5015596.png)
![2-(3-fluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5015600.png)
![N-(4-chlorobenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5015605.png)
![4-[4-(4-morpholinylsulfonyl)phenyl]-N-1-naphthyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B5015612.png)
![4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5015620.png)

![3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5015644.png)
